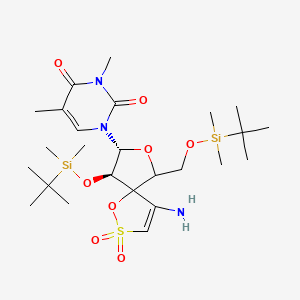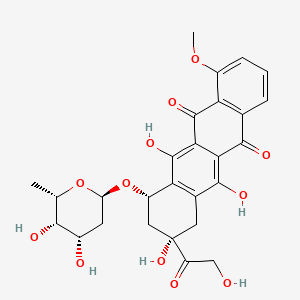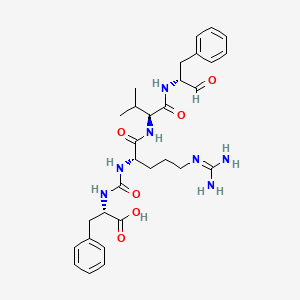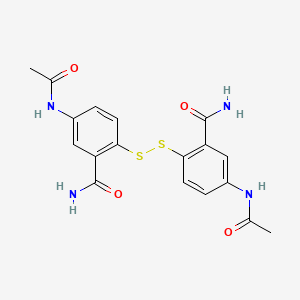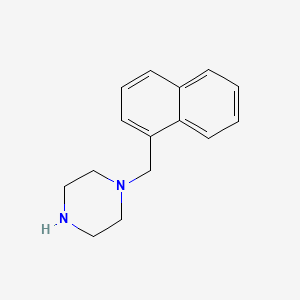
1-(1-Naphthylmethyl)piperazin
Übersicht
Beschreibung
1-(1-Naphthylmethyl)piperazine is a chemical compound with significant interest due to its varied potential applications in medicine and chemistry. The compound has been studied for its affinity towards serotonin receptors in the brain, exhibiting both agonist and antagonist properties depending on the receptor subtype and context of use (Fuller et al., 1986). Additionally, it has been explored for its ability to reverse multidrug resistance in bacteria by inhibiting efflux pumps (Kern et al., 2006).
Synthesis Analysis
The synthesis of 1-(1-Naphthylmethyl)piperazine derivatives involves multiple steps, including reactions with various chemicals to obtain the desired structural modifications. Methods for the synthesis often start from basic naphthalene or piperazine frameworks and proceed through acylation, alkylation, and other chemical modifications to introduce the naphthylmethyl group into the piperazine structure (Periasamy et al., 2019).
Molecular Structure Analysis
Structural analyses of 1-(1-Naphthylmethyl)piperazine and its derivatives often employ techniques like X-ray diffraction to determine the molecular geometry, including the conformation of the piperazine ring and the orientation of the naphthylmethyl group. These studies reveal insights into the compound's potential interaction mechanisms with biological targets (Simonov et al., 2003).
Chemical Reactions and Properties
1-(1-Naphthylmethyl)piperazine participates in various chemical reactions, leveraging its piperazine core and naphthylmethyl substituent. It can act as a central moiety in forming complexes, undergoing redox reactions, and interacting with other molecules through hydrogen bonding and π-π interactions, which are crucial for its biological activities (Verma & Singh, 2015).
Physical Properties Analysis
The physical properties of 1-(1-Naphthylmethyl)piperazine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The compound’s ability to form crystals and its solvatochromic properties have been investigated to understand its behavior in different environments, which is essential for its application in drug delivery systems (Dwivedi et al., 2018).
Chemical Properties Analysis
The chemical behavior of 1-(1-Naphthylmethyl)piperazine under various conditions reveals its potential as a versatile pharmacological agent and chemical intermediate. Its interactions with light, potential to undergo electron transfer reactions, and ability to form complexes with metals highlight its chemical versatility (Gan et al., 2003).
Wissenschaftliche Forschungsanwendungen
Chemosensitizer bei Antibiotikaresistenz
NMP wurde als Chemosensitizer zur Bekämpfung von Multiresistenz (MDR) bei Bakterien eingesetzt . Es kann eine Effluxpumpe hemmen, einen Mechanismus, den Bakterien verwenden, um Antibiotika und andere schädliche Substanzen auszuscheiden, wodurch MDR überwunden wird .
Membran destabilisierung
Die Exposition gegenüber subinhibitorischen Konzentrationen von NMP hat gezeigt, dass sie eine Membran destabilisierung in multiresistenten Klebsiella pneumoniae erzeugt . Diese Destabilisierung tritt bereits 15 Minuten nach der NMP-Behandlung auf .
Hüllstressantwort
Die NMP-Behandlung führt zur Hochregulierung von Genen, die die Hüllstressantwort- und Reparatursysteme codieren . Dies deutet auf eine Verzerrung der Membranhomöostase während des Überlebens in einer Umgebung hin, die subinhibitorische Konzentrationen von NMP enthält .
Hemmung der Biofilmproduktion
Das lsr-Operon, das die Produktion von Autoinducer-2 codiert, der für die Biofilmproduktion verantwortlich ist, wurde in mit NMP behandelten Zellen herunterreguliert . Dies führte zu einer verringerten Biofilmbildung, einem Phänotyp, der durch Kristallviolett-basierte Assays bestätigt wurde .
Verbesserung der Antibiotika-Wirksamkeit
NMP wurde nachgewiesen, dass es die Wirksamkeit bestimmter Antibiotika verbessert. Zum Beispiel wurde beobachtet, dass es die antimikrobielle Resistenz vollständig umkehrt, wenn Florfenicol in Bakterien mit einem MDR-Phänotyp exprimiert wird .
Potenzierende Wirkungen auf andere Medikamente
Signifikante Effekte der NMP-Zugabe wurden für Levofloxacin, Tetracyclin und Chloramphenicol in E. aerogenes und für Levofloxacin und Tetracyclin in K. pneumoniae beobachtet.
Wirkmechanismus
Target of Action
1-(1-Naphthylmethyl)piperazine (NMP) primarily targets efflux pumps in bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells. They are particularly recognized for their role in antibiotic resistance . The overexpression of these pumps can lead to multidrug resistance (MDR) in bacteria .
Mode of Action
NMP acts as an efflux pump inhibitor (EPI). It inhibits the action of efflux pumps, thereby preventing the expulsion of antibiotics from bacterial cells . This inhibition can help overcome MDR in bacteria . NMP interacts with the efflux pumps and causes retention of antibiotics within the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by NMP is the efflux pump-mediated drug transport pathway . Efflux pumps can transport various substrates, including antibiotics, out of the cell. They play a crucial role in multidrug resistance (MDR) of bacteria . By inhibiting these pumps, NMP disrupts this pathway, leading to increased intracellular concentrations of antibiotics .
Pharmacokinetics
It’s known that the compound can interact with bacterial cells to inhibit efflux pumps, suggesting it has bioavailability .
Result of Action
The inhibition of efflux pumps by NMP leads to increased intracellular concentrations of antibiotics, enhancing their efficacy against bacteria . This can help overcome antibiotic resistance in bacteria that have developed MDR due to efflux pump overexpression .
Action Environment
The action of NMP can be influenced by environmental factors. For instance, the concentration of NMP can affect its ability to inhibit efflux pumps . At higher concentrations, NMP can cause membrane destabilization in bacteria, leading to cell death . At lower concentrations, nmp can inhibit efflux activity without causing significant membrane damage .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(1-Naphthylmethyl)piperazine plays a significant role in biochemical reactions, particularly as an efflux pump inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of resistance-nodulation-cell division (RND) type efflux pumps in bacteria, which are responsible for extruding a wide range of antibiotics and other toxic compounds out of the cell . This inhibition leads to an increased intracellular concentration of these compounds, thereby enhancing their efficacy. The compound also interacts with other efflux pump inhibitors like Phe-Arg-β-naphthylamide, suggesting a potential synergistic effect .
Cellular Effects
1-(1-Naphthylmethyl)piperazine has been shown to have significant effects on various types of cells and cellular processes. In bacterial cells, it reverses multidrug resistance by inhibiting efflux pumps, leading to increased susceptibility to antibiotics . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to down-regulate the expression of genes involved in the envelope stress response and repair systems in Klebsiella pneumoniae, leading to membrane destabilization and reduced biofilm formation . Additionally, it influences the intracellular accumulation of ethidium bromide, further confirming its role in efflux pump inhibition .
Molecular Mechanism
The molecular mechanism of 1-(1-Naphthylmethyl)piperazine involves its interaction with efflux pumps in bacterial cells. It binds to the efflux pump proteins, inhibiting their function and preventing the extrusion of antibiotics and other toxic compounds . This binding interaction leads to an increased intracellular concentration of these compounds, thereby enhancing their efficacy. The compound also affects the membrane potential and β-lactamase activity, contributing to its overall inhibitory effect on efflux pumps . Furthermore, it has been shown to down-regulate the expression of genes involved in the envelope stress response, leading to membrane destabilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Naphthylmethyl)piperazine have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that it consistently reduces the minimum inhibitory concentration (MIC) of various antibiotics in bacterial cells, indicating its sustained inhibitory effect on efflux pumps . The extent of its effect may vary depending on the bacterial species and the specific efflux pump being targeted .
Dosage Effects in Animal Models
The effects of 1-(1-Naphthylmethyl)piperazine vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits efflux pumps without causing significant toxicity . At higher doses, it can cause membrane damage and other adverse effects . For instance, in studies involving Salmonella, the compound reduced the MIC of tetracycline by 16 to 32-fold at a concentration of 250 μg/mL, but caused membrane damage at a concentration of 1000 μg/mL . These findings highlight the importance of optimizing the dosage to achieve the desired effect while minimizing toxicity.
Metabolic Pathways
1-(1-Naphthylmethyl)piperazine is involved in various metabolic pathways, particularly those related to efflux pump inhibition. It interacts with enzymes and cofactors involved in the metabolism of antibiotics and other toxic compounds . The compound has been shown to affect the metabolic flux and metabolite levels in bacterial cells, leading to changes in cellular metabolism . For example, it down-regulates the lsr operon, which is responsible for the production of autoinducer-2 and biofilm formation in Klebsiella pneumoniae .
Transport and Distribution
The transport and distribution of 1-(1-Naphthylmethyl)piperazine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound is known to inhibit efflux pumps, leading to increased intracellular accumulation of antibiotics and other toxic compounds . This increased accumulation enhances the efficacy of these compounds and contributes to the overall inhibitory effect of 1-(1-Naphthylmethyl)piperazine . Additionally, the compound’s distribution within the cell is influenced by its ability to destabilize the membrane, leading to changes in membrane potential and β-lactamase activity .
Subcellular Localization
1-(1-Naphthylmethyl)piperazine is primarily localized in the cell membrane, where it exerts its inhibitory effect on efflux pumps . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it has been shown to localize in the inner and outer membranes of bacterial cells, leading to membrane destabilization and changes in membrane potential . This subcellular localization is crucial for its function as an efflux pump inhibitor and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYDREHWXXUUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961056 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40675-81-8 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Naphthylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

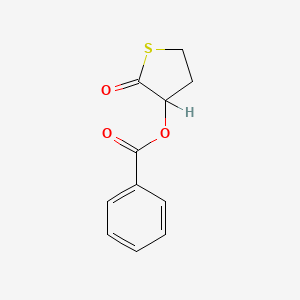
![2-[4-Ethyl-2,3-dihydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-3-(5-methoxy-6-methyloxan-2-yl)oxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-5-methoxy-5-methyloxan-2-yl]-2-hydroxyacetic acid](/img/structure/B1215065.png)
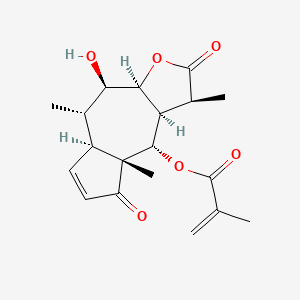
![7-Hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione](/img/structure/B1215067.png)

![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)
![2-(3-Methylphenyl)sulfonyl-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B1215075.png)


